1H-Indole-7-methanol, 2,3-dihydro-
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Overview
Description
1H-Indole-7-methanol, 2,3-dihydro- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and plant hormones . This compound, specifically, has a structure that includes a methanol group attached to the 7th position of the indole ring, making it a unique and interesting molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-Indole-7-methanol, 2,3-dihydro- can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Indole-7-methanol, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
1H-Indole-7-methanol, 2,3-dihydro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, including as drugs for treating various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indole-7-methanol, 2,3-dihydro- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the particular derivative and its structure.
Comparison with Similar Compounds
1H-Indole-7-methanol, 2,3-dihydro- can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-: Lacks the methanol group at the 7th position, making it less reactive in certain chemical reactions.
1H-Indole-3-carbaldehyde: Contains an aldehyde group at the 3rd position, leading to different reactivity and applications.
1H-Indole-2-carboxylic acid: Has a carboxylic acid group at the 2nd position, which significantly alters its chemical properties and biological activities.
Properties
CAS No. |
112106-89-5 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-7-ylmethanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-3-1-2-7-4-5-10-9(7)8/h1-3,10-11H,4-6H2 |
InChI Key |
YEUKLPJLDSENGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC=C2CO |
Origin of Product |
United States |
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